molecular formula C7H5ClN2O2S B1292684 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride CAS No. 1001412-59-4

1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Cat. No. B1292684
M. Wt: 216.65 g/mol
InChI Key: CNZIHLRMHLLIJQ-UHFFFAOYSA-N
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Description

The compound "1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride" is a chemical entity that has been explored in various research contexts due to its potential pharmacological properties and utility in organic synthesis. It is related to a class of compounds that have been studied for their anti-HIV activity, as well as their role as intermediates in the synthesis of various heterocyclic compounds .

Synthesis Analysis

The synthesis of related sulfonyl chloride compounds typically involves the reaction of arylsulfonyl chlorides with substituted pyrroles or indoles. For instance, the preparation of aryl pyrrolyl sulfones, which share a similar structural motif to "1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride," can be achieved by reacting arylsulfonyl chlorides with substituted pyrroles . Additionally, the synthesis of sulfonic acid-functionalized pyridinium chloride ionic liquids, which are structurally related, has been reported and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of "1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride" is not directly discussed in the provided papers. However, the structural analysis of similar compounds, such as pyrrolyl aryl sulfones, involves the presence of a sulfonyl group and a pyrrole ring, which are key features in the activity of these compounds . The molecular structure of these compounds is crucial for their biological activity and their reactivity in chemical synthesis.

Chemical Reactions Analysis

Compounds similar to "1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride" have been used in various chemical reactions. For example, the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile has been studied, leading to the synthesis of corresponding sulfonyl chlorides, which can be further converted to sulfonamide derivatives . Additionally, ionic liquids containing sulfonic acid groups have been used as catalysts in the synthesis of various heterocyclic compounds, demonstrating the reactivity of the sulfonyl group in facilitating chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride" are not explicitly detailed in the provided papers. However, the properties of related compounds, such as their solubility, stability, and reactivity, can be inferred from the synthesis and application of similar sulfonyl chloride derivatives. For instance, the stability and reactivity of sulfonic acid-functionalized pyridinium chloride ionic liquids have been characterized, which may provide insights into the behavior of "1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride" under various conditions .

Scientific Research Applications

  • Summary of the Application : The compound “1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride” and its derivatives have been found to be potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures : In the research, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity .
  • Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of 4h for FGFR1–4 were 7, 9, 25 and 712 nM, respectively .

Safety And Hazards

The compound is classified as dangerous with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZIHLRMHLLIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2S(=O)(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647175
Record name 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

CAS RN

1001412-59-4
Record name 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PW Phuan, JH Son, JA Tan, C Li, I Musante… - Journal of Cystic …, 2018 - Elsevier
Background Current modulator therapies for some cystic fibrosis-causing CFTR mutants, including N1303K, have limited efficacy. We provide evidence here to support combination …
Number of citations: 48 www.sciencedirect.com

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